Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
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Overview
Description
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is known for its unique structural and catalytic properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate dimer with the corresponding adamantyl and phthalimido ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants in a suitable solvent, such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction processes, particularly in organic synthesis.
Substitution: Ligand exchange reactions are common, where the adamantyl or phthalimido groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions with alkenes yield cyclopropane derivatives, while reactions with diazo compounds can produce carbenoid intermediates .
Scientific Research Applications
Chemistry
In chemistry, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is widely used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and ylide formation .
Biology
The compound has been studied for its interactions with biological molecules, such as nucleosides and nucleotides. These interactions are of interest for understanding the compound’s potential as an antitumor agent .
Medicine
Research in medicine focuses on the compound’s potential therapeutic applications, particularly in cancer treatment. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug development .
Industry
In the industrial sector, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective transformations, reducing the need for harsh reaction conditions and minimizing waste .
Mechanism of Action
The mechanism of action of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of reactive intermediates, such as carbenoids and nitrenes, which facilitate various chemical transformations. The compound’s rhodium centers play a crucial role in stabilizing these intermediates and promoting the desired reactions . Molecular targets include organic substrates with reactive functional groups, such as alkenes and diazo compounds .
Comparison with Similar Compounds
Similar Compounds
Rhodium(II) acetate dimer: A widely used catalyst with similar structural features but different ligand environments.
Tetrakis(triphenylphosphine)palladium(0): Another transition metal complex used in catalysis, with distinct reactivity and applications.
Uniqueness
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) stands out due to its unique ligand framework, which imparts specific steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
909389-99-7 |
---|---|
Molecular Formula |
C80H84N4O16Rh2 |
Molecular Weight |
1563.3 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m1111../s1 |
InChI Key |
PLPQGTNWMBISEW-SNLBCUCMSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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